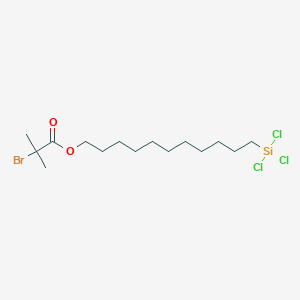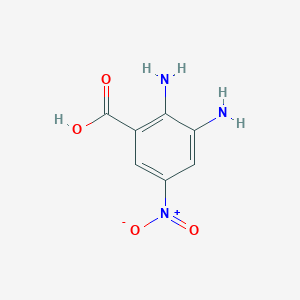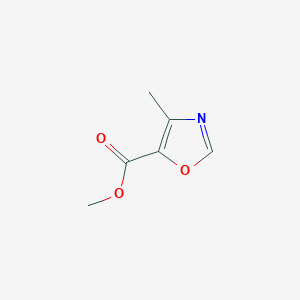
Methyl 4-methyloxazole-5-carboxylate
Descripción general
Descripción
“Methyl 4-methyloxazole-5-carboxylate” is a chemical compound with the IUPAC name “methyl 5-methyl-1,3-oxazole-4-carboxylate”. It has a CAS Number of 41172-57-0 and a molecular weight of 141.13 . It is used as a reagent in the syntheses of substituted oxazolyl-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles .
Synthesis Analysis
The synthesis of carboxylic acids like “Methyl 4-methyloxazole-5-carboxylate” often involves oxidations. Two useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates .Molecular Structure Analysis
The molecular formula of “Methyl 4-methyloxazole-5-carboxylate” is C6H7NO3 . The InChI code is 1S/C6H7NO3/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 4-methyloxazole-5-carboxylate” is a solid or liquid at normal temperatures . It has a density of 1.18 g/cm3, a boiling point of 188.981ºC, and a melting point of 45-48ºC .Aplicaciones Científicas De Investigación
1. Synthesis of Bronchodilators
Methyl 4-methyloxazole-5-carboxylate is used in the synthesis of bronchodilators. In one study, it was converted into 4-methyloxazol-5-yl carboxazide and then to 4-methyloxazol-5-yl isocyanate, ultimately leading to N,N'-bis(4-methyloxazol-5-yl)urea. This compound serves as a key building block for the synthesis of 1,3-bis(4-methyloxazol-5-yl)xanthine, a potential bronchodilator (Ray & Ghosh, 1999).
2. Synthesis of Natural Products
The compound is integral in synthesizing complex oxazoles, such as siphonazoles A and B. These unique natural products illustrate the application of methyl 4-methyloxazole-5-carboxylate as a building block in organic synthesis (Zhang & Ciufolini, 2009).
3. Enantioselective Synthesis Applications
In another application, methyl 4-methyloxazole-5-carboxylate was synthesized with high optical purity through a palladium-catalyzed amide coupling, followed by oxazole formation. This process is significant for creating specific isomers of macrocyclic azole peptides (Magata et al., 2017).
4. Preparation of Heterocyclic Compounds
The compound is used to prepare various heterocyclic compounds, such as substituted-oxazolo-thiadiazoles, oxadiazoles, and triazoles. These syntheses start from methyl 5-methyloxazole-4-carboxylate, demonstrating its versatility as a precursor in heterocyclic chemistry (Shafiee et al., 1995).
5. Antagonists in Drug Abuse Treatment
Methyl 4-methyloxazole derivatives have been synthesized for use as mGluR5 antagonists in the treatment of drug abuse. This synthesis involved converting the aldehyde group in 2-methyloxazole-4-carboxaldehyde to a trimethylsilylethynyl group, followed by a Sonogashira coupling reaction, highlighting its role in medicinal chemistry (Iso & Kozikowski, 2006).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-methyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-5(6(8)9-2)10-3-7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFDVYINMDSCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633872 | |
| Record name | Methyl 4-methyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyloxazole-5-carboxylate | |
CAS RN |
23012-23-9 | |
| Record name | Methyl 4-methyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine](/img/structure/B1602993.png)

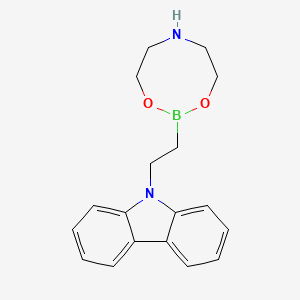
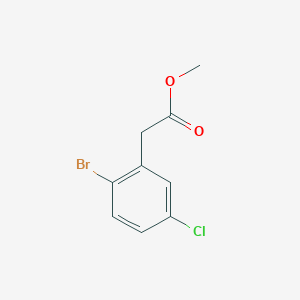
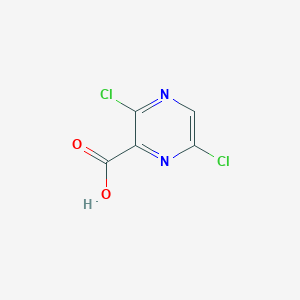
![(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1603001.png)
![4,14,22,32-Tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-9,18,27,36,37,39,40,41-octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B1603002.png)
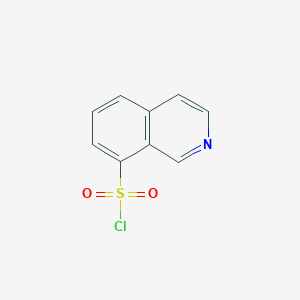

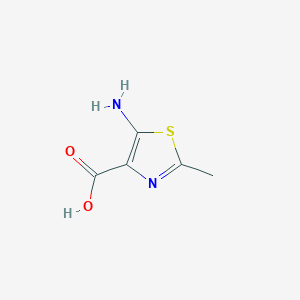
![3-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1603008.png)
